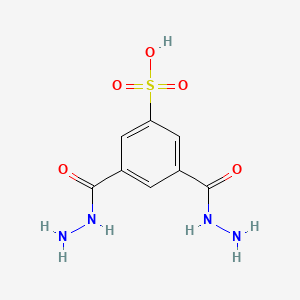![molecular formula C15H14Cl2O3 B5065836 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)
2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-Dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure comprises methoxyphenoxy and dichlorobenzene groups, indicating its possible utility in organic synthesis and polymer chemistry.
Synthesis Analysis
The synthesis of related benzocycloheptene derivatives involves the addition of dichlorocarbene, generated by a phase-transfer reaction, to specific ethoxynaphthalene precursors. This process yields compounds from which benzocycloheptenone derivatives can be derived in preparative yield, suggesting a methodology that might be adaptable for synthesizing 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene or related compounds (Uyehara et al., 1979).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been analyzed through various spectroscopic and crystallographic methods. For instance, the structure of 4-(4-methoxyphenoxy)benzaldehyde, synthesized via nucleophilic addition, reveals significant dihedral angles between the benzene rings and supramolecular layer formation in crystals, which could provide insights into the structural characteristics of our compound of interest (Schäfer et al., 2015).
Chemical Reactions and Properties
Chemical properties of related compounds, such as the electrochemical reduction of methyl triclosan (a derivative of triclosan with similarities to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene), highlight the reactivity of such molecules towards reduction at glassy carbon cathodes. This study indicates potential pathways for the environmental breakdown or synthetic modification of related compounds (Peverly et al., 2014).
Physical Properties Analysis
The physical properties of compounds structurally similar to 2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, such as solvate structures and crystallization behavior, have been detailed in studies like the one on 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate. These findings contribute to understanding the solubility, stability, and crystalline forms that could be expected for our compound of interest (Ha, 2012).
Chemical Properties Analysis
The study on the electrochemical reduction of methyl triclosan also sheds light on the chemical properties of dichloro-methoxyphenoxy benzene derivatives. The identification of various reduction products underscores the compound's reactivity and potential for undergoing transformations under specific conditions (Peverly et al., 2014).
Wirkmechanismus
The mechanism of action for similar compounds often involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Eigenschaften
IUPAC Name |
2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBDXAJSNHHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065762.png)

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)

![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)
![N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5065802.png)

![ethyl 5-(1H-indol-5-ylcarbonyl)-1-(3,3,3-trifluoropropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5065821.png)


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B5065831.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5065844.png)